molecular formula C16H20N2O3 B2366653 N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide CAS No. 1421526-53-5

N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide

Cat. No.: B2366653
CAS No.: 1421526-53-5
M. Wt: 288.347
InChI Key: WALVWWLWLJTHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is an organic compound characterized by its unique structural features, including a cyclopropyl group and a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethylamine. The reaction is usually carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Shares the oxalamide moiety but differs in the substituents on the aromatic ring.

    Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups but different functional groups attached.

Uniqueness

N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is unique due to its combination of a cyclopropyl group and a tetrahydronaphthalenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-cyclopropyl-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14(15(20)18-13-5-6-13)17-10-16(21)8-7-11-3-1-2-4-12(11)9-16/h1-4,13,21H,5-10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALVWWLWLJTHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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